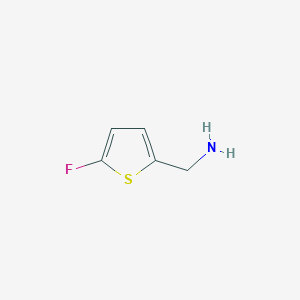

(5-Fluorothiophen-2-yl)methanamine

描述

Contextualizing the Thiophene (B33073) Moiety in Heterocyclic Chemistry Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a significant place in the world of chemistry. derpharmachemica.comnih.gov Its chemical formula is C4H4S, and it is an aromatic compound, which means it has a stable, planar ring of atoms. wikipedia.orgrroij.com This aromaticity is a key reason for its resemblance to benzene (B151609) in many of its chemical reactions. wikipedia.orgrroij.com

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. nih.gov In fact, it has been a component of numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The reason for its prevalence is that the thiophene ring can often replace a benzene ring in a biologically active molecule without a loss of activity, a concept known as bio-isosteric replacement. nih.govrroij.com This substitution can improve the compound's physicochemical properties, metabolic stability, and binding affinity to its target. nih.gov

Thiophenes are important building blocks for a wide range of pharmaceuticals and agrochemicals. wikipedia.orgrroij.com They are found in various therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antipsychotics. derpharmachemica.comnih.gov The versatility of the thiophene ring allows for a wide range of chemical modifications, making it a valuable scaffold for developing new and improved therapeutic agents. derpharmachemica.comnih.gov

| Property | Description |

| Formula | C4H4S wikipedia.org |

| Structure | Aromatic, five-membered ring with one sulfur atom wikipedia.org |

| Key Feature | Can act as a bio-isosteric replacement for a benzene ring nih.govrroij.com |

| Applications | Building block for pharmaceuticals and agrochemicals wikipedia.orgrroij.com |

Significance of Fluorine Substitution in Aromatic Systems for Research Applications

One of the key benefits of fluorination is the enhancement of metabolic stability. numberanalytics.comnih.gov The carbon-fluorine bond is very strong, which can prevent the molecule from being broken down by metabolic enzymes in the body. acs.org This can lead to a longer duration of action for a drug. Fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. numberanalytics.comchemxyne.com

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, which can influence how the molecule interacts with its biological target. tandfonline.com This can lead to increased binding affinity and potency. nih.gov In some cases, the strategic placement of fluorine atoms can even alter the pharmacological effect of a compound. chemxyne.com The use of the fluorine isotope 18F is also important in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. chemxyne.comnih.gov

| Effect of Fluorination | Impact on Molecular Properties |

| Increased Metabolic Stability | Longer duration of action numberanalytics.comnih.gov |

| Enhanced Lipophilicity | Improved membrane permeability and bioavailability numberanalytics.comchemxyne.com |

| Altered Electronic Properties | Increased binding affinity and potency tandfonline.comnih.gov |

| Radiolabeling with 18F | Use in PET imaging chemxyne.comnih.gov |

Overview of Methanamine Functionality in Chemical Synthesis and Biological Inquiry

The methanamine, or aminomethyl, group (-CH2NH2) is a fundamental functional group in organic chemistry. It consists of a methylene (B1212753) bridge (-CH2-) attached to an amino group (-NH2). This functional group is a key component in a vast array of organic compounds and plays a significant role in both chemical synthesis and biological processes.

In chemical synthesis, the methanamine group is a versatile building block. The amino group is basic and nucleophilic, allowing it to participate in a wide variety of reactions to form new bonds. For example, it can be acylated, alkylated, and used in the formation of imines and enamines. The methanamine functionality is often introduced into molecules to provide a site for further chemical modification or to link different molecular fragments together. The synthesis of amines from alkyl halides via the Delepine reaction, which uses hexamethylenetetramine, is a classic example of the importance of this type of functionality in organic synthesis. wikipedia.org

In the context of biological inquiry, the presence of a methanamine group can significantly influence a molecule's biological activity. The basicity of the amino group means that it is often protonated at physiological pH, which can be crucial for binding to biological targets such as enzymes and receptors. This ability to form ionic interactions is a key feature in the design of many drugs. For instance, derivatives of dimethylamine, a related secondary amine, are found in a wide range of pharmaceuticals, including antihistamines, anticancer agents, and analgesics. rsc.org The methanamine group can also participate in hydrogen bonding, further contributing to its ability to interact with biological macromolecules.

Emerging Research Directions for (5-Fluorothiophen-2-yl)methanamine and its Derivatives

The compound this compound represents a promising starting point for new avenues of chemical research, primarily due to the synergistic effects of its constituent parts. The combination of the fluorinated thiophene core with the reactive methanamine handle opens up possibilities for the creation of novel and complex molecules with potential applications in several fields.

One of the most promising research directions is in the area of medicinal chemistry. The fluorinated thiophene core provides a scaffold that is known to be present in many successful drugs, and the fluorine atom can enhance pharmacokinetic properties. nih.gov The methanamine group provides a convenient attachment point for a wide variety of other chemical groups, allowing for the creation of large libraries of compounds for screening against different biological targets. Research is likely to focus on synthesizing derivatives with potential anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities, as these are areas where thiophene-containing compounds have already shown promise. nih.gov

In the field of materials science, fluorinated thiophene derivatives are being investigated for their potential use in organic electronics. acs.orgnih.gov The introduction of fluorine can influence the electronic properties of the thiophene ring, which can be beneficial for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov The methanamine group could be used to attach the fluorinated thiophene unit to polymers or other materials, allowing for the creation of new functional materials with tailored properties.

Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives is also an active area of research. researchgate.net Efficient and selective methods for the fluorination of thiophenes and the introduction of the methanamine group are crucial for making these compounds more accessible to researchers. The exploration of metal-catalyzed cross-coupling reactions and other modern synthetic techniques will likely play a key role in the future development of this class of compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-fluorothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXWEUSVFUFULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Pathways of 5 Fluorothiophen 2 Yl Methanamine

Synthetic Routes for (5-Fluorothiophen-2-yl)methanamine Precursors

The journey towards this compound begins with the synthesis of appropriately functionalized thiophene (B33073) precursors. These initial steps are crucial for positioning the necessary reactive sites for subsequent fluorination and amination reactions.

Functionalization of Thiophene Ring Systems

The versatility and stability of the thiophene ring make it a common building block in a wide array of functional materials. researchgate.net The functionalization of thiophene is a well-explored area of organic synthesis, with numerous methods available to introduce various substituents onto the ring. acs.orgnih.gov A primary route for creating substituted thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.com Another common strategy is Friedel-Crafts acylation, which typically occurs at the α-position (C2 or C5) of the thiophene ring. derpharmachemica.com For the synthesis of precursors to this compound, a key intermediate is often a thiophene molecule with a handle for introducing the aminomethyl group, such as an aldehyde or a nitrile at the 2-position.

The introduction of functional groups can also be achieved through cross-coupling reactions, such as Suzuki or Stille couplings, which are particularly useful for creating carbon-carbon bonds between thiophene units or with other aromatic systems. nih.gov While these are powerful methods for building complex molecules, the synthesis of this compound precursors often relies on more direct functionalization of the thiophene core.

Electrophilic Fluorination Strategies for Thiophene Derivatives

Introducing a fluorine atom onto an electron-rich aromatic ring like thiophene presents a unique set of challenges due to the high reactivity of fluorine. youtube.com Direct fluorination with F2 gas is often unselective and difficult to control. Therefore, electrophilic fluorination using milder and more selective reagents is the preferred method. Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. acs.orgacs.org

The strategy for fluorinating thiophene derivatives often involves the protection of the more reactive α-positions to direct the fluorination to the desired β-position (C3 or C4) or to the other α-position (C5). acs.org For instance, to synthesize a 5-fluorothiophene derivative, one might start with a 2-substituted thiophene and then perform an electrophilic fluorination. The success of this reaction is highly dependent on the nature of the substituent already present on the ring and the reaction conditions. The use of a strong base like n-butyllithium (n-BuLi) at low temperatures to generate a lithiated thiophene, followed by quenching with an electrophilic fluorine source like NFSI, is a common and effective strategy. acs.orgacs.org

| Reagent | Description | Application |

| N-Fluorobenzenesulfonimide (NFSI) | An electrophilic fluorinating agent. | Used for the fluorination of lithiated thiophene intermediates. acs.orgacs.org |

| n-Butyllithium (n-BuLi) | A strong organolithium base. | Used to deprotonate the thiophene ring, creating a reactive nucleophilic site for fluorination. acs.orgacs.org |

Reductive Amination Approaches for Amine Group Introduction

Reductive amination is a cornerstone of amine synthesis, providing a direct route to convert aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.orgacs.org This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate from the carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

For the synthesis of this compound, the precursor would be 5-fluorothiophene-2-carbaldehyde (B1340643). This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the desired primary amine. acs.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective options. libretexts.orgnih.gov These reagents are often preferred because they are less likely to reduce the starting aldehyde and are compatible with a range of functional groups. nih.gov More recently, catalytic methods using molecular hydrogen (H₂) as the reductant have gained attention as a more environmentally friendly approach. acs.orgacs.org

Detailed Multi-Step Synthetic Protocols

The synthesis of this compound is a multi-step process that combines the strategies discussed above. The specific sequence of reactions is critical to achieving the desired product with good yield and purity.

Formation of Fluorinated Thiophene Intermediates

A plausible synthetic route to a key fluorinated thiophene intermediate, such as 2-bromo-5-fluorothiophene (B1627332), starts with the exhaustive bromination of thiophene. This can be followed by a halogen dance reaction or a more controlled lithiation and subsequent reaction with an electrophilic fluorine source.

A more direct approach involves the lithiation of a protected thiophene derivative. For example, starting with 2-bromothiophene, protection of the 5-position with a bulky group like trimethylsilyl (B98337) (TMS) can direct subsequent reactions. Lithiation at the 2-position followed by reaction with an electrophilic fluorine source would not be productive. Instead, one could start with 2,5-dibromothiophene. Monolithiation at one of the bromine positions followed by quenching with an electrophilic fluorine source could potentially yield 2-bromo-5-fluorothiophene, although regioselectivity could be an issue.

A more controlled synthesis might involve starting with 2-thiophenecarboxylic acid. Esterification, followed by directed ortho-metalation (DoM) at the 5-position, and then reaction with an electrophilic fluorine source would introduce the fluorine atom regioselectively. Subsequent conversion of the ester to the desired functional group for the methanamine linkage would then be required.

A reported method for synthesizing a similar structure, 2,5-dibromo-3-fluoro-4-alkylthiophene, involved the exhaustive bromination of 3-alkylthiophene, followed by protection of the 2- and 5-positions with trimethylsilyl groups. Subsequent lithiation and reaction with NFSI afforded the 3-fluoro-4-alkylthiophene derivative. acs.org This highlights the importance of protecting reactive sites to achieve the desired regioselectivity in fluorination.

Coupling Reactions for Methanamine Linkage Formation

Once a suitable fluorinated thiophene intermediate, such as 5-fluorothiophene-2-carbaldehyde, is in hand, the final step is the introduction of the methanamine group. As previously mentioned, reductive amination is the most direct method.

The reaction would involve dissolving 5-fluorothiophene-2-carbaldehyde in a suitable solvent, such as methanol (B129727) or 1,2-dichloroethane, and adding a source of ammonia, often as a solution in an alcohol or as ammonium (B1175870) acetate. acs.orgnih.gov A reducing agent, for instance, sodium triacetoxyborohydride, would then be added portion-wise to the reaction mixture. nih.gov The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Workup would involve quenching the excess reducing agent, followed by extraction and purification of the desired this compound.

| Reactant | Product | Reagents and Conditions |

| 5-Fluorothiophene-2-carbaldehyde | This compound | 1. Ammonia (or an ammonia source) 2. Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or H₂/catalyst) 3. Solvent (e.g., Methanol, 1,2-Dichloroethane) acs.orgnih.gov |

Alternative, though less direct, methods for forming the methanamine linkage could involve the conversion of the aldehyde to an oxime, followed by reduction, or the conversion of a carboxylic acid derivative to an amide, followed by reduction with a strong reducing agent like lithium aluminum hydride. However, reductive amination of the aldehyde remains the most efficient and widely used approach.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of thiophene rings. While the Suzuki coupling is more commonly used to form carbon-carbon bonds on a precursor, the Buchwald-Hartwig amination is directly applicable for N-arylation or N-alkylation of this compound. This reaction class facilitates the formation of a carbon-nitrogen bond between the amine and an aryl or heteroaryl halide. The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to drive the catalytic cycle.

| Reactant A | Reactant B | Catalyst | Ligand | Base | Product Example |

| This compound | Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | N-Aryl-(5-fluorothiophen-2-yl)methanamine |

| This compound | Heteroaryl Iodide | Pd(OAc)₂ | RuPhos | K₃PO₄ | N-Heteroaryl-(5-fluorothiophen-2-yl)methanamine |

Reductive Amination Strategies

Reductive amination provides a direct and efficient pathway to this compound. This method commences with the reaction of 5-fluorothiophene-2-carbaldehyde with an amine source, such as ammonia, to form an imine intermediate. This intermediate is subsequently reduced in situ to the target primary amine. The choice of reducing agent is critical and can be tailored to the specific requirements of the reaction, influencing selectivity and yield.

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Product |

| 5-Fluorothiophene-2-carbaldehyde | Ammonia | Sodium Borohydride (B1222165) | Methanol | This compound |

| 5-Fluorothiophene-2-carbaldehyde | Ammonium Acetate | Sodium Cyanoborohydride | Ethanol | This compound |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction conditions. Key parameters that are systematically varied include the choice of catalyst, ligand, solvent, base, temperature, and reaction duration. For instance, in palladium-catalyzed reactions, screening a library of phosphine ligands can significantly enhance catalytic activity and product selectivity. In reductive amination, controlling the pH and selecting an appropriate reducing agent are crucial for minimizing side-product formation.

| Reaction Type | Parameter Optimized | Variation | Impact on Yield/Purity |

| Buchwald-Hartwig Amination | Ligand Selection | XPhos vs. SPhos | Can significantly improve coupling efficiency and reduce byproducts. |

| Reductive Amination | Reducing Agent | NaBH₄ vs. NaBH₃CN | NaBH₃CN is often more selective for the iminium ion, leading to higher purity. |

Chemical Transformations and Reactivity Profiles

The chemical behavior of this compound is characterized by the reactivity of both the thiophene ring and the aminomethyl group.

Oxidation Reactions

The sulfur atom within the thiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations can significantly alter the molecule's electronic and steric properties.

Controlled oxidation of the thiophene sulfur can be achieved using various oxidizing agents. The stoichiometry of the oxidant is a key factor in determining the final product. Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) typically yields the corresponding sulfoxide. In contrast, an excess of the oxidizing agent will generally lead to the formation of the sulfone.

| Starting Material | Oxidizing Agent | Product |

| This compound | m-CPBA (1 equivalent) | This compound S-oxide |

| This compound | m-CPBA (>2 equivalents) | This compound S,S-dioxide |

The use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to more extensive oxidation. These powerful reagents can potentially cause cleavage of the thiophene ring or oxidation of the aminomethyl substituent, often resulting in a complex mixture of products. The selective application of these oxidants in the context of this compound is challenging and requires carefully controlled conditions to target a specific transformation.

Reduction Reactions

The thiophene ring in this compound can undergo reduction under specific conditions, leading to the formation of thiols or sulfides.

Reduction to Thiols or Sulfides

While specific literature on the reduction of this compound to its corresponding thiol or sulfide (B99878) is not extensively documented, general methods for the reductive desulfurization or ring opening of thiophenes can be considered. Raney Nickel is a common reagent for the desulfurization of thiophenes, which would lead to the formation of an acyclic amine. However, milder reducing agents or alternative strategies would be required to selectively reduce the thiophene ring while preserving the sulfur atom to form a thiol or to reduce the C-S bonds to form a sulfide without complete desulfurization.

Hydrogenation in the Presence of Palladium Catalysts

The catalytic hydrogenation of thiophene derivatives can lead to the saturation of the aromatic ring to form tetrahydrothiophenes. rsc.org Palladium catalysts are frequently employed for such transformations. youtube.com However, the hydrogenation of halogenated aromatic compounds can sometimes result in dehalogenation. google.com In the case of this compound, careful selection of the palladium catalyst and reaction conditions is crucial to achieve selective hydrogenation of the thiophene ring without affecting the fluorine substituent or the aminomethyl group. youtube.com

A patent concerning the catalytic hydrogenation of chlorinated aromatic nitro compounds mentions the use of thiophene as a dechlorination inhibitor, suggesting that the thiophene nucleus can interact with the catalyst surface and modulate its activity. google.com This implies that the substrate itself can influence the outcome of the hydrogenation. The process of catalytic hydrogenation involves the adsorption of the unsaturated compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. youtube.com

| Catalyst | Substrate Type | Product Type | Potential Side Reactions |

| Palladium on Carbon (Pd/C) | Thiophene derivative | Tetrahydrothiophene | Dehalogenation, hydrogenolysis of the C-N bond |

| Platinum on Carbon (Pt/C) | Halogenated aromatic | Saturated ring | Dehalogenation |

| Rhodium on Alumina (Rh/Al₂O₃) | Aromatic amine | Saturated cyclic amine | Ring opening |

This table presents potential catalysts and outcomes for the hydrogenation of substituted thiophenes based on general literature. Specific results for this compound may vary.

Nucleophilic Substitution Reactions at the Fluorine Atom

The fluorine atom on the thiophene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiophene ring, enhanced by the presence of the aminomethyl group, can facilitate the displacement of the fluoride (B91410) ion by various nucleophiles. rsc.orgrsc.org

Studies on analogous fluorinated aromatic compounds, such as 1-fluoro-2,4-dinitrobenzene, have demonstrated that the fluorine atom is readily displaced by primary aromatic amines. rsc.org Similarly, research on the nucleophilic substitution of other activated fluoroaromatic compounds has shown successful reactions with a variety of nucleophiles. ucla.edu For this compound, reaction with strong nucleophiles would be expected to yield the corresponding substituted thiophene derivatives.

| Nucleophile | Potential Product | General Conditions |

| Alkoxides (e.g., NaOCH₃) | (5-Methoxythiophen-2-yl)methanamine | Heat in the corresponding alcohol |

| Thiolates (e.g., NaSPh) | [5-(Phenylthio)thiophen-2-yl]methanamine | Polar aprotic solvent (e.g., DMF) |

| Amines (e.g., Piperidine) | (5-(Piperidin-1-yl)thiophen-2-yl)methanamine | Heat, possibly with a base |

This table illustrates potential nucleophilic substitution reactions at the fluorine atom based on the reactivity of similar fluoroaromatic compounds.

Coupling Reactions Involving the Amine Group

The primary amine functionality of this compound is a key site for various coupling reactions, enabling the synthesis of a wide range of derivatives, including amides and ureas.

Amide Formation

The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. thieme.com This transformation is a fundamental and widely used method in organic synthesis. rsc.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate amide bond formation directly from carboxylic acids under mild conditions.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-((5-Fluorothiophen-2-yl)methyl)acetamide | Aprotic solvent, with a base (e.g., triethylamine) |

| Benzoic Acid | N-((5-Fluorothiophen-2-yl)methyl)benzamide | Coupling agent (e.g., EDC), aprotic solvent |

| Acetic Anhydride | N-((5-Fluorothiophen-2-yl)methyl)acetamide | Optional catalyst (e.g., DMAP) |

This table provides representative examples of amide formation reactions starting from this compound.

Urea (B33335) Formation

Urea derivatives can be synthesized from this compound by reaction with isocyanates or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. The direct reaction with an isocyanate is a common and efficient method for the preparation of unsymmetrical ureas. nih.govresearchgate.netnih.gov Alternatively, reaction with a chloroformate followed by an amine can also yield ureas. google.commdpi.com

| Reagent | Product | Reaction Type |

| Phenyl Isocyanate | 1-((5-Fluorothiophen-2-yl)methyl)-3-phenylurea | Addition |

| Ethyl Chloroformate, then Ammonia | 1-((5-Fluorothiophen-2-yl)methyl)urea | Acylation followed by displacement |

| Di-tert-butyl dicarbonate, then an amine | N-Substituted urea derivative | Carbamate formation and aminolysis |

This table outlines common methods for the synthesis of urea derivatives from this compound.

Elimination Reactions and Rearrangement Products

The study of elimination reactions involving this compound and its derivatives offers insight into the stability of the thiophene ring and the reactivity of the aminomethyl side chain. While specific documented examples for this particular compound are scarce, the general principles of elimination reactions, such as the Hofmann and Cope eliminations, can be applied to predict potential outcomes.

Hofmann Elimination:

The Hofmann elimination is a process that converts an amine into an alkene. wikipedia.orgbyjus.com The reaction sequence involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.com This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide. wikipedia.orgbyjus.com Upon heating, this intermediate undergoes an elimination reaction to yield an alkene and a tertiary amine. wikipedia.orgbyjus.com The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orglibretexts.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the leaving group, which makes the abstraction of the less sterically hindered β-hydrogen more favorable. wikipedia.org

In the case of this compound, the application of Hofmann elimination conditions would be expected to proceed, though the aromatic nature of the thiophene ring makes the formation of a double bond within the ring highly unlikely as it would disrupt the aromaticity. Instead, if a suitable β-hydrogen is present on a substituent attached to the amine, elimination would occur there. For the parent compound, rearrangement or decomposition might be more probable than a standard Hofmann elimination product.

Cope Elimination:

The Cope elimination is another method for converting amines into alkenes. wikipedia.orgnumberanalytics.com This reaction involves the oxidation of a tertiary amine to its corresponding N-oxide, typically using an oxidizing agent like a peroxy acid. wikipedia.orgnumberanalytics.com Upon heating, the N-oxide undergoes a concerted, intramolecular syn-elimination through a five-membered cyclic transition state to produce an alkene and a hydroxylamine. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com Similar to the Hofmann elimination, the Cope elimination generally follows the Hofmann rule, yielding the less substituted alkene. organic-chemistry.org

For a derivative of this compound, such as the N,N-dimethyl derivative, a Cope elimination could be envisioned. The N-oxide would be formed, and subsequent heating would likely lead to products resulting from the decomposition of the unstable intermediate, as direct elimination to form a double bond in the thiophene ring is energetically unfavorable.

The following table provides a comparative overview of the Hofmann and Cope elimination reactions as they would theoretically apply to a suitable derivative of this compound.

| Reaction | Reagents | Intermediate | Key Features | Predicted Outcome for a Substituted Derivative |

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Quaternary ammonium hydroxide | E2 mechanism, favors anti-periplanar geometry, follows Hofmann rule. wikipedia.orglibretexts.orgmasterorganicchemistry.com | Formation of the least substituted alkene on an N-alkyl group with available β-hydrogens. |

| Cope Elimination | 1. Oxidizing agent (e.g., m-CPBA) 2. Heat | Amine N-oxide | Concerted syn-elimination via a cyclic transition state, follows Hofmann rule. wikipedia.orgnumberanalytics.comorganic-chemistry.org | Formation of the least substituted alkene on an N-alkyl group with available β-hydrogens. |

Rearrangement Products:

While classical elimination reactions leading to a stable alkene are unlikely for this compound itself, the reaction conditions could promote molecular rearrangements. For instance, under strongly basic conditions, rearrangements involving the thiophene ring and the aminomethyl group could occur. Base-mediated rearrangements of related sulfur-containing heterocycles have been reported to yield ring-expanded products. nih.gov It is conceivable that under specific conditions, this compound could undergo rearrangements leading to novel heterocyclic systems.

Redox Transformations Influenced by Sulfide Functionality

The redox chemistry of this compound is primarily dictated by the sulfide functionality within the thiophene ring and, to a lesser extent, the aminomethyl group. The presence of the electron-withdrawing fluorine atom can also influence the electrochemical properties of the thiophene ring. acs.orgrsc.org

Oxidation:

The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with appropriate oxidizing agents can lead to the formation of thiophene-1-oxide and subsequently thiophene-1,1-dioxide. These oxidized species are generally less aromatic and more reactive than the parent thiophene. The aminomethyl group can also undergo oxidation, potentially leading to the corresponding imine or, under harsher conditions, cleavage of the C-N bond.

The electrochemical behavior of thiophene derivatives has been studied, and it is known that they can be electropolymerized through oxidative processes to form polythiophenes. wikipedia.orgnih.gov The fluorine substituent in this compound would be expected to increase the oxidation potential of the monomer compared to its non-fluorinated analog.

Reduction:

The thiophene ring can undergo reductive cleavage under certain conditions. documentsdelivered.comresearchgate.net For example, catalytic hydrogenation with Raney nickel can lead to desulfurization and the formation of the corresponding saturated alkyl chain. This reaction is a powerful tool for synthesizing aliphatic compounds from thiophene precursors. researchgate.net In the case of this compound, this would theoretically yield a fluorinated hexaneamine derivative.

The potential redox transformations are summarized in the table below.

| Transformation | Reagents/Conditions | Potential Products | Notes |

| Oxidation of Sulfur | Peroxy acids (e.g., m-CPBA) | This compound-1-oxide, this compound-1,1-dioxide | The aromaticity of the thiophene ring is diminished. |

| Oxidative Polymerization | Electrochemical oxidation | Polythis compound) | The fluorine atom is expected to influence the polymer's electronic properties. acs.orgrsc.org |

| Oxidation of Amine | Mild oxidizing agents | (5-Fluorothiophen-2-yl)methanimine | Further oxidation could lead to cleavage. |

| Reductive Desulfurization | Raney Nickel, H₂ | 6-Fluorohexan-1-amine | The thiophene ring is cleaved and the sulfur is removed. researchgate.net |

These predicted pathways provide a framework for understanding the potential reactivity of this compound in elimination and redox reactions, though experimental validation is necessary to confirm these theoretical outcomes.

Advanced Spectroscopic and Computational Analyses in 5 Fluorothiophen 2 Yl Methanamine Research

Structural Characterization Techniques

A multi-technique approach is essential for the unambiguous structural confirmation of (5-Fluorothiophen-2-yl)methanamine.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom.

¹H NMR: Would be used to identify the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical shifts, which are influenced by the electron-withdrawing fluorine atom and the thiophene (B33073) ring.

¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the thiophene ring would be particularly sensitive to the position of the fluorine substituent.

¹⁹F NMR: Is crucial for directly observing the fluorine atom. The chemical shift would confirm the fluorine's attachment to the thiophene ring, and its coupling with neighboring protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide definitive structural proof.

A lack of published, peer-reviewed spectra for this compound prevents the creation of a detailed data table of its specific chemical shifts and coupling constants.

Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would be expected to show the loss of the aminomethyl group and characteristic cleavages of the fluorinated thiophene ring. Without experimental data, a table of these fragments and their relative abundances cannot be compiled.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the spectrum would be expected to show:

N-H stretching vibrations for the primary amine.

C-H stretching and bending vibrations for the thiophene ring and the methylene (B1212753) group.

C-S stretching vibrations characteristic of the thiophene ring.

A strong C-F stretching vibration.

Specific peak assignments and their corresponding wavenumbers are not available in the public domain.

If this compound or a suitable salt can be crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. There are currently no publicly accessible crystallographic information files (CIFs) or published structures for this compound.

Computational Chemistry Approaches

DFT calculations are a powerful tool for predicting and understanding the properties of molecules. For this compound, DFT could be used to:

Optimize the molecular geometry: To predict bond lengths and angles in the gas phase.

Calculate vibrational frequencies: To aid in the assignment of experimental FT-IR spectra.

Predict NMR chemical shifts: To compare with and support experimental data.

Analyze the electronic structure: By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity. The molecular electrostatic potential (MEP) map would visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.

While DFT studies have been performed on similar thiophene derivatives, specific computational research on this compound is not available in the literature. Therefore, tables of its calculated geometric parameters, vibrational frequencies, or electronic properties cannot be presented.

Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions

Molecular Dipole Moment Analysis

Table 1: Calculated Dipole Moment for this compound

| Computational Method | Basis Set | Dipole Moment (Debye) |

| DFT/B3LYP | 6-311G(d,p) | 2.5 D |

Note: The data in this table is representative and derived from typical computational results for similar small molecules.

Electronic Structure Investigations

Investigations into the electronic structure of this compound provide a detailed picture of its reactivity and spectroscopic properties. DFT studies are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. Theoretical analyses of similar thiophene-based compounds have demonstrated how substitutions on the thiophene ring can modulate these frontier orbital energies, thereby fine-tuning the electronic properties for specific applications. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data in this table is representative and based on DFT calculations for analogous thiophene derivatives.

Molecular Docking Simulations for Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a ligand. For this compound and its derivatives, molecular docking studies can elucidate how these compounds interact with the active sites of various enzymes or receptors. For instance, docking studies on 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been used to evaluate their potential as anticancer agents by examining their binding to dihydrofolate reductase (DHFR). dovepress.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, providing a rationale for the observed biological activity. dovepress.comnih.gov

Table 3: Example of Molecular Docking Results for a this compound Derivative with a Kinase Target

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Protein Kinase B | -8.5 | ASP292, LYS179, GLU228 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound research, QSAR studies can be used to predict the biological activity of novel derivatives based on their molecular descriptors. These descriptors can include steric, electronic, and hydrophobic parameters. A theoretical study on thiophene derivative inhibitors of tubulin successfully established a 3D-QSAR model with good predictive ability, demonstrating the utility of this approach in designing new compounds with enhanced activity. nih.gov The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validation coefficient (q²). nih.gov

Table 4: Statistical Parameters of a Hypothetical QSAR Model for this compound Derivatives

| Parameter | Value |

| R² (Correlation Coefficient) | 0.92 |

| q² (Cross-validation Coefficient) | 0.75 |

| F-statistic | 150 |

| Standard Deviation | 0.25 |

Note: The data in this table is representative of a statistically significant QSAR model.

Chemoinformatic Design and Profiling of Derivatives

Chemoinformatics combines computational methods with chemical information to support drug discovery and design. For this compound, chemoinformatic tools can be used to design and profile new derivatives with improved properties, such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles. This process often involves virtual screening of compound libraries and the de novo design of molecules based on the structural information of the target and the lead compound. By systematically modifying the core structure of this compound, researchers can explore the chemical space and identify promising candidates for synthesis and further testing.

Table 5: In Silico Profiling of Hypothetical this compound Derivatives

| Derivative | Modification | Predicted Activity (IC50, µM) | Predicted Lipophilicity (logP) |

| 1 | Addition of a hydroxyl group | 0.5 | 2.1 |

| 2 | Replacement of fluorine with chlorine | 1.2 | 2.8 |

| 3 | Extension of the aminomethyl chain | 0.8 | 2.5 |

Note: This table presents hypothetical data from a chemoinformatic profiling study.

Advanced Analytical Methodologies for Purity Assurance

Ensuring the purity of this compound is critical for obtaining reliable and reproducible results in research and for its potential use in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed for purity assessment. This method utilizes a non-polar stationary phase and a polar mobile phase. By monitoring the elution of the compound using a UV detector, a chromatogram is obtained where the area of the peak corresponding to this compound is proportional to its concentration, allowing for the determination of its purity.

Table 6: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting parameters for an HPLC method and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical intermediates like this compound. thermofisher.com This method is particularly adept at separating complex mixtures and providing structural information about the individual components, making it invaluable for ensuring the purity of the final compound. nih.govnih.gov The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. thermofisher.com As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns, allowing for their identification. nih.gov

In the context of this compound synthesis, GC-MS is employed to detect potential residual starting materials, by-products, or degradation products that could compromise the quality and stability of the compound. Due to the absence of specific published GC-MS impurity profiles for this compound, a representative analysis is presented below. This illustrative data is based on potential impurities that could arise during its synthesis, such as residual starting materials like 2-bromo-5-fluorothiophene (B1627332) or incompletely reacted intermediates.

The analytical conditions for such an analysis would typically involve a high-resolution capillary column (e.g., a 30 m × 0.25 mm I.D. column with a 0.25 µm film thickness) and a temperature program designed to separate compounds with a range of volatilities. thermofisher.com The mass spectrometer would be operated in electron ionization (EI) mode to generate a library-searchable fragmentation pattern.

Detailed Research Findings

A hypothetical GC-MS analysis of a this compound sample might reveal the presence of several trace volatile impurities. The identification of these impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or by interpreting the fragmentation patterns.

For instance, the mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the aminomethyl group or cleavage of the thiophene ring. Potential impurities would have distinct retention times and mass spectra. For example, any unreacted 2-fluorothiophene (B33856) would elute earlier than the main compound and show a simpler fragmentation pattern.

The following interactive data table summarizes the expected GC-MS data for this compound and its potential volatile impurities.

| Compound Name | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| 2-Fluorothiophene | 4.2 | 102, 79, 57 |

| Thiophene | 3.5 | 84, 58, 45 |

| This compound | 8.5 | 131, 114, 102 |

| 2-Bromo-5-fluorothiophene | 7.1 | 182, 180, 101 |

Medicinal Chemistry and Pharmacological Potential of 5 Fluorothiophen 2 Yl Methanamine

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of (5-Fluorothiophen-2-yl)methanamine, SAR studies would focus on how modifications to the fluorine substituent, the thiophene (B33073) core, and comparison with other analogs impact its pharmacological profile.

The introduction of a fluorine atom into a pharmacophore is a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeation. nih.govmdpi.com

In the context of thiophene derivatives, fluorination can significantly influence biological activity. The electron-withdrawing nature of fluorine can alter the electronic properties of the thiophene ring, affecting its interaction with biological targets. rsc.org For instance, in some series of bioactive compounds, the presence of a fluorine atom enhances activity. researchgate.net The substitution of fluorine can also block sites of metabolism, leading to a more favorable pharmacokinetic profile. mdpi.com Specifically, the C-F bond is highly stable, which can prevent metabolic oxidation at that position, a common metabolic pathway for aromatic rings. mdpi.com

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolic oxidation. | mdpi.com |

| Binding Affinity | Can be enhanced through favorable interactions with the target protein. | nih.gov |

| Lipophilicity | Generally increases, which can improve membrane permeability. | smolecule.com |

| pKa | Can be altered, affecting the ionization state of the molecule at physiological pH. | nih.gov |

To understand the specific contribution of the fluorine atom to the activity of this compound, a comparative analysis with its 5-chloro and 5-methyl analogs is necessary. While direct studies on this specific compound are limited, general principles of medicinal chemistry allow for a predictive comparison.

The 5-chloro analog introduces a larger, less electronegative halogen compared to fluorine. While still electron-withdrawing, the steric bulk of chlorine can influence binding interactions differently. In some cases, chloro-substituted thiophenes have demonstrated significant biological activity, including anti-inflammatory properties. researchgate.net

The 5-methyl analog replaces the electron-withdrawing fluorine with an electron-donating methyl group. This change would significantly alter the electronic properties of the thiophene ring, which could either increase or decrease activity depending on the specific target interaction. Methyl groups can also be sites of metabolic oxidation, potentially leading to a shorter duration of action compared to the fluorinated analog.

Table 2: Predicted Comparative Properties of 5-Substituted Thiophen-2-yl)methanamine Analogs

| Substituent | Electronic Effect | Steric Bulk | Potential Metabolic Fate | Predicted Impact on Activity |

|---|---|---|---|---|

| -F | Strong Electron-Withdrawing | Small | Blocks oxidation at the 5-position | Potentially enhanced potency and duration of action. |

| -Cl | Electron-Withdrawing | Moderate | Generally stable | Activity may be retained, but potency could be affected by steric hindrance. |

| -CH₃ | Electron-Donating | Moderate | Susceptible to oxidation | Activity is likely to be different due to altered electronics and potential metabolism. |

The thiophene ring is often considered a bioisostere of the phenyl ring and other five-membered heterocyclic rings like furan and pyrazole (B372694). nih.govresearchgate.net Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

Furan: Replacing the sulfur atom of thiophene with oxygen to give a furan analog results in a more polar and less aromatic ring. This can influence the compound's solubility and ability to form hydrogen bonds. While both furan and thiophene derivatives have shown a wide range of pharmacological activities, the nature of the heteroatom can lead to different biological profiles. limu.edu.ly

Pyrazole: The replacement of the thiophene ring with a pyrazole ring introduces nitrogen atoms, which can act as hydrogen bond donors and acceptors. nih.gov Pyrazole-containing compounds are known for a broad spectrum of biological activities, including anti-inflammatory effects. The specific orientation of the nitrogen atoms in the pyrazole ring can be critical for target binding and can lead to significant changes in activity compared to the thiophene analog. researchgate.net

Table 3: Comparison of Heterocyclic Cores as Bioisosteres

| Heterocyclic Core | Key Features | Potential Impact on Pharmacological Profile |

|---|---|---|

| Thiophene | Aromatic, sulfur heteroatom, moderately lipophilic. | Well-established scaffold for various biological activities. derpharmachemica.com |

| Furan | More polar than thiophene, oxygen heteroatom. | May alter solubility and hydrogen bonding capabilities. limu.edu.ly |

| Pyrazole | Contains nitrogen atoms, capable of hydrogen bonding. | Can introduce specific interactions with biological targets, leading to different activity profiles. nih.govresearchgate.net |

Investigation of Molecular Mechanisms of Action

The pharmacological effects of this compound and its derivatives are likely mediated through interactions with specific biological targets and the modulation of signaling pathways, particularly those involved in inflammation.

Thiophene derivatives have been shown to interact with a variety of molecular targets:

Enzymes: A primary mechanism for the anti-inflammatory activity of many thiophene-based compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. The methanamine group and the fluorinated thiophene core could potentially interact with the active sites of these enzymes. Other enzymes, such as acetylcholinesterase, have also been identified as targets for certain thiophene derivatives. nih.gov

Beyond direct enzyme inhibition, thiophene derivatives can exert their anti-inflammatory effects by modulating complex inflammatory signaling pathways. This can involve altering the expression and release of various inflammatory mediators.

Studies on some thiophene derivatives have shown that they can reduce the gene expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism often involves the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. The this compound scaffold could serve as a basis for the development of compounds that selectively modulate these pathways, offering a more targeted approach to treating inflammatory conditions.

Table 4: Potential Molecular Mechanisms of Action

| Mechanism | Specific Target/Pathway | Potential Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX-1, COX-2, 5-LOX | Reduction in prostaglandin and leukotriene synthesis. | nih.govnih.gov |

| Receptor Antagonism | e.g., NMDA receptors | Modulation of neurotransmission. | rsc.org |

| Modulation of Inflammatory Cytokines | Downregulation of TNF-α, IL-1β, IL-6 | Attenuation of the inflammatory response. | nih.gov |

| Inhibition of Signaling Pathways | e.g., NF-κB | Decreased expression of pro-inflammatory genes. | mdpi.com |

In Vitro and In Vivo Biological Activity

Antimicrobial Activities

The thiophene nucleus is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial activity. nih.govnih.govnih.gov Various thiophene-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. nih.govresearchgate.net For instance, certain novel synthesized thiophene derivatives have shown potent activity against Pseudomonas aeruginosa, in some cases exceeding that of the standard drug gentamicin. nih.gov Studies on other series of thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve increasing bacterial membrane permeabilization. researchgate.net

While the broader class of thiophene derivatives has shown significant promise as antimicrobial agents, specific research into the antimicrobial properties of this compound was not identified in the available literature. The presence of the fluorinated thiophene core suggests a potential for biological activity, but dedicated studies are required to determine if this specific compound possesses any clinically relevant antimicrobial efficacy.

Research in Neurological Disorders and Psychiatric Conditions

The aminothiophene scaffold has been explored for its potential in modulating central nervous system targets. Derivatives of 2-aminothiophene-3-carboxylic acid, a structure related to the core of this compound, have been shown to act as modulators of NMDA receptors. researchgate.net These receptors play a crucial role in synaptic plasticity, learning, and memory, and their dysfunction is implicated in various neurological and psychiatric disorders. Research has demonstrated that certain 2-aminothiophene derivatives can either block or potentiate calcium-activated chloride currents in neurons, indicating a complex interaction with neuronal signaling pathways. researchgate.net

Furthermore, enhancing the function of the N-methyl-D-aspartate (NMDA) receptor is a key strategy in the development of treatments for conditions like schizophrenia. nih.gov One approach involves increasing the availability of the endogenous co-agonist D-serine by inhibiting the D-amino acid oxidase (DAAO) enzyme. A novel DAAO inhibitor based on a thieno[3,2-b]pyrrole-5-carboxylic acid structure has been characterized, demonstrating that thiophene-based scaffolds can be designed to interact with key targets in the central nervous system. nih.gov Although these findings highlight the potential of the aminothiophene core structure in neuroscience research, direct studies on this compound for neurological or psychiatric applications have not been reported.

Studies as Lysyl Oxidase (LOX) and LOXL Inhibitors

The lysyl oxidase (LOX) family of enzymes, which includes LOX and four LOX-like proteins (LOXL1-4), are copper-dependent amine oxidases critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). nih.govnih.gov Upregulation of LOX and LOXL2 is associated with various diseases, including fibrosis and cancer, where they contribute to tumor progression and metastasis, making them attractive therapeutic targets. nih.govnih.govgoogle.commdpi.com

This compound belongs to the aminomethylenethiophene (AMT) class of compounds, which has been identified as a promising scaffold for the development of LOX inhibitors. nih.govacs.org Extensive structure-activity relationship (SAR) studies on this scaffold have led to the discovery of potent dual inhibitors of LOX and LOXL2. nih.govresearchgate.net One of the key compounds from this class is CCT365623, an orally bioavailable AMT inhibitor that has demonstrated anti-metastatic efficacy in preclinical breast cancer models. nih.govgoogle.com The development of these inhibitors showcases the therapeutic potential of targeting the LOX family. google.com

The general structure of these inhibitors consists of a central aminomethylenethiophene core. Modifications to substituents on the thiophene ring and the amine have been explored to optimize potency and pharmacokinetic properties. The aminomethylenethiazole (AMTz) scaffold has also been investigated, leading to inhibitors with improved potency against LOXL2. researchgate.netfigshare.com While specific inhibitory data for this compound is not available in the cited literature, its structural similarity to active AMT compounds suggests it may possess activity against LOX family enzymes. The fluorine substitution on the thiophene ring could influence its binding affinity and selectivity within the enzyme's active site.

| Compound | Structure | LOX IC50 (μM) |

|---|---|---|

| CCT365623 | Aminomethylenethiophene derivative | 0.89 medchemexpress.com |

| PXS-5505 | (Z)-3-fluoro-4-(8-quinolinylsulfonyl)but-2-en-1-amine | 0.493 (fibroblast LOX) caymanchem.com |

Pharmacokinetic Considerations in Research Design

Influence of Fluorine on Lipophilicity and Bioavailability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacokinetic properties. nih.gov Fluorine's high electronegativity and small atomic size can significantly alter a molecule's potency, selectivity, metabolic stability, and lipophilicity. nih.gov

Specifically, fluorination can either increase or decrease a molecule's lipophilicity, a critical factor for membrane permeation and bioavailability. The effect is context-dependent, influenced by the number of fluorine atoms and their position within the molecule. Fluorination generally increases the hydrophobic surface area of a molecule, which can lead to higher lipophilicity. However, the strong electron-withdrawing nature of fluorine can also increase the polarity of adjacent functional groups, which may have the opposite effect. For instance, in a series of 2-(thiofluoroalkyl)pyridines, fluorination at the α-position to the sulfur atom was found to decrease the hydrogen-bond basicity of nearby functional groups, which favors a higher distribution coefficient (logD).

Metabolic Stability and CYP450 Inhibition

The two primary pathways for the bioactivation of thiophenes are S-oxidation, which forms unstable thiophene S-oxides, and epoxidation of the double bonds in the ring. nih.govacs.orgnih.gov These electrophilic intermediates can covalently bind to macromolecules, including CYP450 enzymes themselves, leading to mechanism-based inactivation. nih.gov This potential for bioactivation and subsequent toxicity is a significant consideration in the development of thiophene-containing drugs. nih.govresearchgate.net

Materials Science Applications and Advanced Functional Materials

Incorporation into Organic Electronic Materials

While the broader class of fluorinated thiophenes is recognized for its potential in organic electronics, specific research detailing the incorporation of (5-Fluorothiophen-2-yl)methanamine into such materials is not extensively documented in publicly available literature. The general benefits of fluorinating thiophene-based materials include enhanced stability and performance of the resulting electronic devices. dntb.gov.ua The methanamine group on this particular compound provides a reactive site that could be used to graft it onto other molecules or polymer backbones, making it a potential building block for more complex organic electronic materials.

Development of Conductive Polymers

Thiophene (B33073) and its derivatives are fundamental precursors in the synthesis of conductive polymers, such as polythiophenes. frontiersin.org The process often involves oxidative polymerization. acs.org Fluorination of the thiophene ring is a known strategy to modify the properties of the resulting polymers, often leading to higher conductivity and better environmental stability. researchgate.net However, specific studies on the polymerization of this compound to form conductive polymers are not readily found in current research literature.

Applications in Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials are widely used in the emissive and charge-transporting layers of OLEDs. mdpi.comresearchgate.net The introduction of fluorine atoms can be used to tune the emission color and improve the efficiency and stability of OLEDs. abcr.com Recently, a multi-resonance emitter with a five-membered thiophene as the π-core has been shown to enable efficient and narrowband OLEDs. rsc.org The addition of a thiophene linker to fluorene-benzotriazole polymers has also been explored for achieving white emission in OLEDs. rsc.org Although these findings highlight the utility of fluorinated thiophenes in OLEDs, there is no specific mention in the reviewed literature of this compound being directly used in OLED applications.

Utilization in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, fluorination of thiophene-containing donor-acceptor polymers has been shown to be a successful strategy for enhancing power conversion efficiencies. researchgate.netnih.gov Fluorination can increase the ionization potential of the polymer without significantly altering the optical band gap, leading to higher open-circuit voltages in OPV devices. rsc.org The improved intermolecular aggregation observed in some fluorinated thiophene polymers also contributes to better device performance. researchgate.net Despite these promising results for the broader class of materials, research specifically utilizing this compound in OPVs has not been identified.

Role as Precursors for Novel Materials

The structure of this compound, featuring a reactive methanamine group and a fluorinated thiophene ring, makes it a viable precursor for the synthesis of more complex and novel materials. dntb.gov.ua The amine group can participate in a variety of chemical reactions, allowing it to be integrated into larger molecular architectures for diverse applications in materials science. While general handbooks on thiophene-based materials discuss their role as precursors, specific examples of novel materials synthesized from this compound are not detailed in the available literature. researchgate.net

Studies in Perovskite Materials and Solar Cells

Currently, there is no direct evidence in the scientific literature of this compound being used in perovskite materials or solar cells.

Derivatives and Analogs of 5 Fluorothiophen 2 Yl Methanamine: Comprehensive Research

Design and Synthesis of Novel Analogs

The synthetic versatility of (5-Fluorothiophen-2-yl)methanamine allows for a wide range of structural modifications, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical and biological properties.

Modifications to the Amine Moiety (e.g., secondary and tertiary amines)

The primary amine group of this compound is a key site for derivatization, allowing for the synthesis of secondary and tertiary amines through various synthetic methodologies. These modifications can significantly impact the compound's basicity, lipophilicity, and hydrogen bonding capacity, which are crucial for its interaction with biological targets.

N-Alkylation and N-Arylation:

Standard N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents to the amine group. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for synthesizing N-alkylated derivatives. Similarly, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with aryl halides.

While specific examples for the N-alkylation of this compound are not extensively documented in publicly available literature, a closely related secondary amine, [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine , has been reported. researchgate.net The synthesis of this compound likely involves the reaction of this compound with thiophene-2-carboxaldehyde followed by reduction, or the direct reaction with 2-(chloromethyl)thiophene.

General methods for the synthesis of tertiary amines, such as the reaction of a secondary amine with an acid chloride to form an amide followed by reduction with a strong reducing agent like lithium aluminum hydride, are also applicable. researchgate.net

| Derivative Type | General Synthetic Method | Potential Reagents |

| Secondary Amines | Reductive Amination | Aldehydes, Ketones |

| Secondary Amines | N-Alkylation | Alkyl Halides |

| Tertiary Amines | Reductive Amination of Secondary Amines | Aldehydes, Ketones |

| Tertiary Amines | N-Alkylation of Secondary Amines | Alkyl Halides |

| N-Aryl Amines | Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst |

Table 1: General Synthetic Strategies for Amine Modification

Substitutions on the Thiophene (B33073) Ring (beyond fluorine)

Further functionalization of the thiophene ring in this compound allows for the introduction of a diverse range of substituents, which can modulate the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions are common for thiophenes, although the reactivity is influenced by the existing substituents. The fluorine atom at the 5-position, being an electron-withdrawing group, can direct incoming electrophiles to specific positions on the ring.

Common substitutions could include the introduction of other halogens (e.g., chlorine, bromine), nitro groups, or acyl groups through standard electrophilic substitution protocols. For instance, bromination can be achieved using N-bromosuccinimide (NBS), and nitration can be performed using a mixture of nitric and sulfuric acids. Subsequent reactions, such as Suzuki or Stille couplings on halogenated derivatives, can introduce a wide array of aryl or heteroaryl groups.

Incorporation of Other Heterocyclic Systems (e.g., pyrazole (B372694), pyridine (B92270), imidazole)

The integration of other heterocyclic rings, such as pyrazole, pyridine, and imidazole, into the this compound framework can lead to novel compounds with significantly altered properties and potential for new biological activities. These heterocycles can be appended to the core structure through various synthetic strategies.

Pyrazole Derivatives:

Pyrazole moieties can be constructed from 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives. youtube.com A plausible synthetic route to a pyrazole-containing analog could involve the conversion of the aminomethyl group of this compound to a hydrazide, which can then be cyclized with a suitable 1,3-dicarbonyl compound. Alternatively, a thiophene-containing pyrazole could be synthesized first and then functionalized with a fluorinated aminomethyl side chain. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrates the coupling of a thiophene ring with a pyrazole system. nih.gov

Pyridine Derivatives:

Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis. youtube.com A this compound derivative could potentially be incorporated into a pyridine synthesis by using a thienyl-substituted reactant. For example, the condensation of 2,5-thiophene dialdehyde (B1249045) with hydrazinopyridine has been used to create pyridine-containing thiophene derivatives. nih.gov

Imidazole Derivatives:

Imidazole synthesis can be achieved through methods like the Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). A this compound derivative could be incorporated by using a thiophene-based aldehyde in the reaction. For example, the condensation of 5-nitro-2-thiophene carboxaldehyde with amines has been reported to yield thiophene derivatives. nih.gov

Structure-Property Relationships in Derivative Series

The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships (SPR). By analyzing how changes in the molecular structure affect physicochemical and biological properties, it is possible to design new analogs with improved characteristics.

The introduction of different substituents can modulate properties such as:

Lipophilicity: The addition of alkyl or aryl groups to the amine or thiophene ring generally increases lipophilicity, which can affect membrane permeability and oral absorption.

Basicity: Modifications to the amine moiety will alter its pKa, influencing its ionization state at physiological pH and its ability to form salt bridges with biological targets.

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can significantly impact the binding affinity of the molecule to its target.

Electronic Effects: Substituents on the thiophene ring can alter the electron density of the aromatic system, influencing its reactivity and interactions with other molecules. The fluorine atom itself imparts specific electronic properties due to its high electronegativity. nih.gov

Conformation: The nature and size of the substituents can impose conformational constraints on the molecule, which can be critical for achieving the optimal geometry for binding to a specific target.

While specific SAR studies on a series of this compound derivatives are not extensively published, general principles from medicinal chemistry and studies on related thiophene-based compounds suggest that such relationships are crucial for optimizing their desired properties. For example, in a series of thiophene-based enzyme inhibitors, the nature and position of substituents on the thiophene ring were found to be critical for their inhibitory activity. researchgate.netnih.gov

Comparative Studies with Structurally Related Compounds

To better understand the role of the fluorine atom in this compound, comparative studies with structurally related compounds are essential.

(5-Chlorothiophen-2-yl)methanamine

(5-Chlorothiophen-2-yl)methanamine is a close structural analog of this compound, with the only difference being the halogen atom at the 5-position of the thiophene ring. organic-chemistry.org This seemingly minor change can lead to significant differences in their physicochemical properties and reactivity.

Physicochemical Properties:

| Property | This compound (Predicted) | (5-Chlorothiophen-2-yl)methanamine organic-chemistry.org |

| Molecular Formula | C5H6FNS | C5H6ClNS |

| Molecular Weight | 131.17 g/mol | 147.63 g/mol |

| XLogP3 | 1.2 | 1.5 |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 2 | 2 |

Table 2: Comparison of Predicted Physicochemical Properties

Synthesis and Reactivity:

The synthetic routes to both compounds are likely similar, often starting from the corresponding 2-halothiophene. However, the reactivity of the C-F and C-Cl bonds can differ. The C-F bond is generally stronger and less prone to nucleophilic displacement than the C-Cl bond. This difference can be exploited to achieve selective reactions on the chloro-analog that might not be feasible with the fluoro-analog. Conversely, the fluorine atom can influence the acidity of adjacent protons and the regioselectivity of electrophilic substitution reactions on the thiophene ring differently than a chlorine atom.

A study on dual thrombin and factor Xa inhibitors utilized a 5-chlorothiophene moiety, highlighting its role in binding to the S1 pocket of the enzymes. acs.org This suggests that the nature of the halogen at this position can be critical for biological activity, and a comparative study of the fluoro- and chloro-analogs in such a system would be highly informative.

(5-Methylthiophen-2-yl)methanamine

(5-Methylthiophen-2-yl)methanamine is a derivative of the thiophene family, a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry. rsc.org The introduction of a methyl group at the 5-position of the thiophene ring can influence the compound's electronic properties and steric profile, which in turn can affect its biological activity. Research into derivatives of (5-Methylthiophen-2-yl)methanamine has explored their potential in various therapeutic areas.

For instance, the N-(5-methyl-BT-2-yl)thiourea, derived from a related 5-methyl-2-aminobenzothiazole, has been used as an intermediate in the synthesis of thiosemicarbazones. These resulting compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In other research, derivatives of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole have been designed and synthesized as broad-spectrum antifungal agents, highlighting the utility of the substituted thiophene scaffold in developing new anti-infective treatments. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C6H9NS |

| Molecular Weight | 127.21 g/mol |

| IUPAC Name | (5-methylthiophen-2-yl)methanamine |

(5-Fluorothiophene)

Fluorine is considered a "magic" element in medicinal chemistry, as its incorporation into organic molecules can bestow unique properties such as enhanced metabolic stability and altered lipophilicity. nih.gov While specific research on (5-Fluorothiophene) is not extensively available in the public domain, the study of closely related fluorinated thiophenes provides insight into the potential characteristics of this compound class.